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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). Due to the
tautomeric nature of this molecule, it exists in equilibrium with 6-chloropyridazin-3(2H)-one. The
presented data is a composite of expected values derived from analogous structures and
publicly available spectral information. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 6-Chloro-3-
hydroxypyridazine. These values are based on typical ranges for the functional groups and
structural motifs present in the molecule and should be considered as predictive.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~7.0-7.2 Doublet 1H H-4
~7.4-7.6 Doublet 1H H-5
) N-H (amide) / O-H
~11.0-13.0 Broad Singlet 1H
(enol)
Solvent: DMSO-de
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) (ppm) Assighment
~125-130 C-4
~130- 135 C-5
~145 - 150 C-6
~155 - 160 C-3
Solvent: DMSO-ds
Table 3: Predicted IR Spectral Data
Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Broad O-H / N-H stretch
3100 - 3000 Medium C-H stretch (aromatic)
1680 - 1640 Strong C=0 stretch (amide 1)
1600 - 1550 Medium C=N stretch
1450 - 1400 Medium C=C stretch
~750 Strong C-Cl stretch

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
) [M]* (Molecular ion, with 3>Cl/
130/132 High _
37Cl isotopes)
102/104 Medium [M-COJ*
95 Medium [M-CI]*
75 Medium Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 6-Chloro-3-hydroxypyridazine is dissolved
in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-de, in a standard 5 mm NMR
tube.

Instrumentation: *H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer.

'H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-16 ppm. A
sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise
ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-de at 2.50 ppm).

13C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-200
ppm. A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024-
4096) are required due to the low natural abundance of 13C. Chemical shifts are referenced
to the solvent peak (DMSO-ds at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
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transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance
(ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample is then placed in the infrared beam path, and the sample
spectrum is recorded. The final spectrum is typically an average of 16-32 scans with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe for solid samples or after dissolution in a suitable solvent for techniques like
Electrospray lonization (ESI).

lonization: Electron Impact (EI) ionization is a common method for this type of molecule. A
beam of electrons (typically at 70 eV) bombards the sample, causing ionization and
fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel or known chemical compound.
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General Workflow for Spectroscopic Characterization
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Caption: A flowchart of the general experimental workflow for chemical compound
characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-3-hydroxypyridazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108299#spectroscopic-data-of-6-chloro-3-
hydroxypyridazine-nmr-ir-mass]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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